molecular formula C21H31ClN4O B14320000 4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine CAS No. 112163-89-0

4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine

Cat. No.: B14320000
CAS No.: 112163-89-0
M. Wt: 390.9 g/mol
InChI Key: PYXNTFJNRPCXTF-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-phenoxy-1,3,5-triazine with dihexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dihexylamine group. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new triazine derivative with the amine substituent replacing the chloro group.

Scientific Research Applications

4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine is unique due to its specific combination of chloro, dihexyl, and phenoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

112163-89-0

Molecular Formula

C21H31ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H31ClN4O/c1-3-5-7-12-16-26(17-13-8-6-4-2)20-23-19(22)24-21(25-20)27-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3

InChI Key

PYXNTFJNRPCXTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=CC=C2

Origin of Product

United States

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